molecular formula C16H15BrN2O2 B13709564 tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate

tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate

Cat. No.: B13709564
M. Wt: 347.21 g/mol
InChI Key: QWPLEZQMDWYWQU-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate: is a synthetic compound belonging to the class of pyridoindoles Pyridoindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a pyridoindole precursor, followed by esterification to introduce the tert-butyl carboxylate group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridoindoles, oxidized derivatives, and hydrolyzed carboxylic acids .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activities .

Biology and Medicine: In biological and medicinal research, this compound has shown promise as an anti-cancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a candidate for further drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of compounds with specific properties tailored for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The compound may also interact with DNA, causing disruptions in the replication process.

Comparison with Similar Compounds

  • tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
  • tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrido[4,3-b]indole-5-carboxylate

Comparison: Compared to similar compounds, tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate stands out due to its specific bromine substitution, which imparts unique reactivity and biological activity. The presence of the tert-butyl ester group also enhances its stability and solubility, making it more suitable for various applications.

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

tert-butyl 7-bromopyrido[4,3-b]indole-5-carboxylate

InChI

InChI=1S/C16H15BrN2O2/c1-16(2,3)21-15(20)19-13-6-7-18-9-12(13)11-5-4-10(17)8-14(11)19/h4-9H,1-3H3

InChI Key

QWPLEZQMDWYWQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C3=C1C=C(C=C3)Br

Origin of Product

United States

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